molecular formula C11H10BrF3OS B14047376 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14047376
M. Wt: 327.16 g/mol
InChI Key: RODVVLBLZHFPAA-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of bromomethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the addition of the propan-2-one group under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Addition Reactions: The propan-2-one moiety can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols, as well as oxidizing and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromomethyl and trifluoromethylthio groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromomethyl and trifluoromethylthio-substituted phenyl derivatives, such as:

Uniqueness

1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of the bromomethyl and trifluoromethylthio groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C11H10BrF3OS

Molecular Weight

327.16 g/mol

IUPAC Name

1-[2-(bromomethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10BrF3OS/c1-7(16)4-8-2-3-10(5-9(8)6-12)17-11(13,14)15/h2-3,5H,4,6H2,1H3

InChI Key

RODVVLBLZHFPAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)SC(F)(F)F)CBr

Origin of Product

United States

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